molecular formula C13H19NO2 B13054656 (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B13054656
M. Wt: 221.29 g/mol
InChI Key: ZEPOBESHRGVEEB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

    Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 2-cyclopentyloxyphenol.

    Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and cyclopentyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-phenylethan-1-OL: Lacks the cyclopentyloxy group, resulting in different chemical and biological properties.

    (2S)-2-Amino-2-(2-methoxyphenyl)ethan-1-OL: Contains a methoxy group instead of a cyclopentyloxy group, leading to variations in reactivity and applications.

Uniqueness

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-12(9-15)11-7-3-4-8-13(11)16-10-5-1-2-6-10/h3-4,7-8,10,12,15H,1-2,5-6,9,14H2/t12-/m1/s1

InChI Key

ZEPOBESHRGVEEB-GFCCVEGCSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC=C2[C@@H](CO)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2C(CO)N

Origin of Product

United States

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